Morpholine, 4-(cyanothioxomethyl)-(9CI)

Description

The Role of Heterocyclic Scaffolds in Contemporary Organic Chemistry Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry. tandfonline.com Their prevalence is particularly notable in medicinal chemistry, where a vast number of pharmaceuticals and bioactive natural products feature heterocyclic motifs. nih.govresearchgate.net Nitrogen-containing heterocycles, such as morpholine (B109124), are considered "privileged scaffolds" because they can interact with a wide range of biological targets, forming the basis for many drug discovery programs. nih.govnih.gov

The significance of these scaffolds extends beyond pharmaceuticals into materials science and catalysis. tandfonline.comacs.org Their unique three-dimensional structures and the electronic properties imparted by heteroatoms like nitrogen and oxygen allow for the creation of materials with tailored characteristics, including conducting polymers and functional dyes. tandfonline.com The continuous development of new synthetic methods for these ring systems is crucial for advancing these fields, with a growing emphasis on green and sustainable chemistry. nih.gov

Significance of Thiocarbonyl and Cyano Functionalities in Chemical Transformations

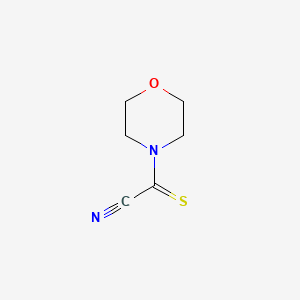

The reactivity and utility of a molecule are largely dictated by its functional groups. reachemchemicals.combiotech-asia.orgresearchgate.net "Morpholine, 4-(cyanothioxomethyl)-(9CI)" possesses two highly significant functionalities: a thiocarbonyl group (C=S) and a cyano group (C≡N).

Thiocarbonyl Group: The thioamide moiety, in particular, is a versatile functional group in organic synthesis. mdpi.com It serves as a bioisostere of the amide bond, meaning it can replace an amide in a biologically active molecule to enhance properties like target affinity or metabolic stability. nih.govresearchgate.netnih.gov The thiocarbonyl group's chemistry is distinct from its carbonyl (C=O) analogue; the C=S bond is weaker and more polarizable, making it highly reactive toward a variety of reagents. researchgate.net This reactivity allows thioamides to be key intermediates in the synthesis of numerous other heterocycles, such as thiazoles. chemrxiv.org

Cyano Group: The cyano, or nitrile, functionality is a powerful tool in synthetic organic chemistry. nih.gov It is a strong electron-withdrawing group and can participate in a wide array of transformations. The cyano group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form nitrogen-containing heterocycles. nih.gov Its presence in a molecule like a cyanothioformamide introduces a unique electronic environment and provides a handle for further synthetic elaboration. tandfonline.comresearchgate.net The combination of the cyano group with the thioamide creates a cyanothioformamide, a reactive building block for constructing more complex heterocyclic systems. tandfonline.comacs.org

Overview of N-Substituted Morpholine Derivatives in Academic Literature

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. youtube.com Its structure is a common feature in many approved drugs and serves as a valuable building block in medicinal chemistry. nih.gov The nitrogen atom of the morpholine ring can be readily functionalized, leading to a vast library of N-substituted derivatives with diverse applications. researchgate.net

Academic research has extensively explored the synthesis and properties of these derivatives. They are synthesized through various methods, including reductive amination and multicomponent reactions. researchgate.netnih.gov N-substituted morpholines have been investigated for a wide range of potential therapeutic uses, including as anticancer and α-glucosidase inhibitory agents. reachemchemicals.comnih.gov The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. reachemchemicals.com

Defining the Research Niche and Scholarly Importance of Morpholine, 4-(cyanothioxomethyl)-(9CI)

"Morpholine, 4-(cyanothioxomethyl)-(9CI)" occupies a specific and largely unexplored research niche. While its constituent parts—the morpholine ring, the thioamide, and the cyano group—are individually well-studied, their combination in this particular arrangement presents unique opportunities for chemical investigation. The scholarly importance of this compound lies not in a large body of existing literature, but in its potential as a versatile chemical tool and a subject for fundamental reactivity studies.

Its structure suggests it could be a valuable intermediate in organic synthesis. The cyanothioamide functionality is known to be a precursor for various heterocyclic ring systems. tandfonline.com For instance, it can react with isocyanates or isothiocyanates to form complex imidazolidine (B613845) or thiazolidine (B150603) derivatives. acs.org The morpholine moiety provides solubility and a specific steric profile, which could influence the outcome of these cyclization reactions.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.21 g/mol |

| CAS Number | 80533-82-4 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity Centers | Thiocarbonyl carbon (electrophilic), sulfur (nucleophilic/radical acceptor), cyano group (electrophilic carbon, nucleophilic nitrogen), morpholine nitrogen (basic) |

This interactive table summarizes the predicted properties based on the compound's structure.

The compound's importance stems from the questions its unique structure poses: How does the electron-donating morpholine nitrogen affect the reactivity of the electron-withdrawing cyanothioamide group? What novel heterocyclic scaffolds can be synthesized from this specific building block? Answering these questions can lead to new synthetic methodologies and the discovery of molecules with novel properties.

Current Methodological Advances and Future Research Trajectories in N-Heterocyclic Thioamides

The synthesis and application of thioamides, including N-heterocyclic variants, is an active area of research. researchgate.net Traditional methods for thioamide synthesis often relied on harsh reagents like Lawesson's reagent. However, recent years have seen the development of milder, more efficient, and environmentally friendly protocols. mdpi.com

Methodological Advances:

Direct Thionation: New catalytic systems are being developed for the direct conversion of amides to thioamides with improved functional group tolerance.

Multicomponent Reactions: One-pot reactions that combine several starting materials to build complex thioamides are gaining popularity for their efficiency. mdpi.com

Transamidation: Novel methods for the direct exchange of the amine component of a thioamide (transamidation) have been reported, offering new ways to diversify these structures. chemrxiv.org

Flow Chemistry: The use of continuous flow reactors for thioamide synthesis is being explored to improve safety, scalability, and reaction control.

Future Research Trajectories: The future of N-heterocyclic thioamide research is likely to focus on several key areas. There is a continuous drive to develop even more sustainable and atom-economical synthetic methods. mdpi.com A deeper understanding of the unique reactivity of thioamides will enable their use in more complex synthetic strategies, including late-stage functionalization of drug candidates and the synthesis of novel materials. nih.govnih.gov Exploring the biological activity of new N-heterocyclic thioamides, leveraging their ability to act as amide isosteres, will remain a significant avenue of research, potentially leading to new therapeutic agents. nih.gov The specific compound "Morpholine, 4-(cyanothioxomethyl)-(9CI)" serves as a prime candidate for exploration within these future trajectories, offering a platform for discovering new reactions and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60308-70-5 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

morpholine-4-carbothioyl cyanide |

InChI |

InChI=1S/C6H8N2OS/c7-5-6(10)8-1-3-9-4-2-8/h1-4H2 |

InChI Key |

DDIIHQKYMCKJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Morpholine, 4 Cyanothioxomethyl 9ci

Direct N-Functionalization Approaches

Direct N-functionalization would theoretically be the most straightforward pathway to Morpholine (B109124), 4-(cyanothioxomethyl)-(9CI). This would involve the reaction of morpholine with a suitable cyanothioformylating reagent.

Reaction of Morpholine with Cyanothioformylating Reagents

The synthesis of related thiocarbamoyl compounds often involves reagents like thiophosgene (B130339) (CSCl₂) in the presence of a cyanide source, or other activated thiocarbonyl species. For instance, the reaction of quinoline (B57606) with thiophosgene and potassium cyanide has been investigated, although it resulted in ring-fission products rather than a simple N-acylation. This suggests that such reactions can be complex and substrate-dependent. However, no literature specifically describes the outcome of reacting morpholine with a cyanothioformylating agent.

Investigation of Reaction Kinetics and Yield Optimization

Without established synthetic protocols, there is no available data concerning the reaction kinetics or yield optimization for the formation of Morpholine, 4-(cyanothioxomethyl)-(9CI). Such studies would typically follow the development of a viable synthetic route and would involve systematic variation of parameters like temperature, solvent, concentration, and catalysts to maximize product yield and reaction rate.

Multi-Step Synthetic Routes to the Cyanothioxomethyl Moiety

An alternative to direct functionalization would be the stepwise construction of the cyanothioxomethyl group on the morpholine nitrogen.

Precursor Synthesis and Functional Group Interconversions

This approach could involve attaching a simpler thiocarbonyl precursor to morpholine, followed by functional group interconversion to introduce the cyano group. For example, one could envision the formation of a morpholine-4-carbothioamide, which would then undergo a subsequent reaction to add the cyano functionality. However, specific precursors and reaction sequences for achieving this transformation to yield the target compound are not reported.

Catalytic Methods in C-N and C-S Bond Formation

Modern organic synthesis heavily relies on catalytic methods to efficiently form carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are central to the structure of the target molecule. Numerous catalytic systems exist for the synthesis of thioamides in general. These often involve transition metals or organocatalysts to facilitate the coupling of amines, a carbon source, and a sulfur source. Despite the broad utility of these methods, their specific application for the synthesis of N-cyanothioxomethylmorpholine has not been documented.

Green Chemistry Principles in Synthesis of N-Cyanothioxomethylmorpholine

The application of green chemistry principles aims to make chemical processes more environmentally benign. This includes the use of safer solvents (like water or deep eutectic solvents), energy-efficient methods (such as microwave or ultrasound irradiation), and atom-economical reactions. While there are numerous reports on the green synthesis of thioamides and morpholine derivatives separately, no studies have been published that apply these principles to the synthesis of Morpholine, 4-(cyanothioxomethyl)-(9CI). The development of a green synthetic route would be contingent on first establishing a conventional synthesis.

Solvent-Free and Aqueous Medium Synthesis

In the pursuit of greener and more sustainable chemical processes, solvent-free and aqueous-based syntheses are gaining prominence. For dithiocarbamate (B8719985) synthesis, which shares mechanistic similarities with the formation of the cyanothioxomethyl moiety, these approaches have proven effective.

Solvent-Free Synthesis: A highly efficient and simple method for synthesizing dithiocarbamates involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.orgresearchgate.net This catalyst-free approach offers mild reaction conditions and high yields, making it an atom-economical process. organic-chemistry.orgresearchgate.net While not directly reported for Morpholine, 4-(cyanothioxomethyl)-(9CI), this methodology suggests a potential pathway where morpholine could react with a suitable cyanothioformylating agent in the absence of a solvent.

Aqueous Medium Synthesis: The use of water as a solvent presents a green and safe alternative to volatile organic compounds. An environmentally friendly approach for dithiocarbamate synthesis has been established using an ethanol-water solvent combination at room temperature. researchgate.net This one-pot condensation of an alkyl/aryl halide, carbon disulfide, and a secondary amine proceeds without the need for a catalyst. researchgate.net Additionally, deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been utilized as green reaction media for the rapid, one-pot, three-component synthesis of dithiocarbamate derivatives with high yields and short reaction times. rsc.org These green solvents are often recoverable and recyclable. rsc.org Adapting these aqueous and green solvent systems for the synthesis of Morpholine, 4-(cyanothioxomethyl)-(9CI) would require the identification of a suitable and stable cyanothioformylating precursor that is reactive in such media.

Microwave-Assisted and Sonochemical Enhancements

To accelerate reaction rates and improve yields, microwave irradiation and sonochemistry are increasingly employed in organic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a valuable technique that can significantly reduce reaction times. While specific microwave-assisted synthesis of Morpholine, 4-(cyanothioxomethyl)-(9CI) has not been detailed, the synthesis of other morpholine derivatives has benefited from this technology. For instance, morpholine-based chalcones have been synthesized using microwave irradiation, offering a rapid and efficient alternative to conventional heating methods. This suggests that a potential synthetic route to the target compound could be significantly enhanced by the application of microwave energy, likely leading to shorter reaction times and potentially higher yields.

Sonochemical Enhancements: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. While specific applications of sonochemistry for the synthesis of Morpholine, 4-(cyanothioxomethyl)-(9CI) are not documented, its use in related heterocyclic syntheses suggests potential applicability. The formation of other complex heterocyclic systems has been shown to be promoted by ultrasound, indicating that this energy source could be a viable tool for enhancing the synthesis of the target compound.

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of modern green chemistry, aiming to replace stoichiometric reagents with more environmentally friendly and efficient catalytic alternatives. In the context of forming the C-N bond in dithiocarbamates and related structures, several sustainable catalytic approaches have been explored.

Transition metal catalysts, particularly copper-based systems, have been employed for the synthesis of dithiocarbamates. For instance, a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org The development of heterogeneous and recoverable catalysts is a key goal. While specific sustainable catalysts for the synthesis of Morpholine, 4-(cyanothioxomethyl)-(9CI) are not reported, research into cobalt(I) catalysts for C-N bond coupling offers a promising direction for future development. acs.org The ideal catalyst would be non-toxic, earth-abundant, and capable of operating under mild, environmentally benign conditions, such as in water or solvent-free systems. organic-chemistry.orgresearchgate.net

Scale-Up Considerations and Process Chemistry for Efficient Production

The transition from laboratory-scale synthesis to efficient industrial production requires careful consideration of process chemistry and scale-up parameters. For dithiocarbamate production, which can serve as a model, several factors are critical for safe and economical large-scale synthesis.

Key considerations include reaction kinetics, heat management, and mass transfer. The high exothermicity of many nitration reactions, for example, necessitates a shift from batch to continuous processing to ensure safety and control. cetjournal.it Continuous flow reactors, such as tubular reactors or series of continuous stirred-tank reactors (CSTRs), offer superior heat and mass transfer, leading to improved safety, reproducibility, and potentially higher yields. cetjournal.it

For the synthesis of dithiocarbamates, one-pot procedures are often favored for their operational simplicity and reduced waste. rsc.org A typical large-scale synthesis of a dithiocarbamate involved reacting diethyl amine with carbon disulfide and ethyl vinyl ether in water, followed by simple phase separation and evaporation of unreacted starting materials to yield the product with excellent purity and in high yield. rsc.org The implementation of process intensification strategies, such as moving from batch to continuous mesofluidic reactors, can further enhance efficiency and safety. researchgate.net

Purification and Isolation Techniques for High Purity Product

Obtaining a high-purity product is essential for its intended application. The purification and isolation of Morpholine, 4-(cyanothioxomethyl)-(9CI) would likely involve techniques suitable for polar, sulfur-containing organic compounds.

Crystallization: Cooling crystallization is a common method for purifying solid organic compounds. For dithiocarbamates, which can be synthesized as solids, crystallization from an appropriate solvent after filtration and washing is a standard procedure. google.comnih.gov The choice of solvent is critical and would need to be determined experimentally for the target compound to ensure good recovery of high-purity crystals. In some cases, dithiocarbamates are obtained as oils, which can sometimes be induced to crystallize upon standing or by seeding. nih.gov

Chromatography: For non-crystalline products or for the removal of closely related impurities, chromatographic techniques are indispensable.

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for purifying organic compounds. For polar and basic compounds, a mobile phase containing a small percentage of a base like ammonium (B1175870) hydroxide (B78521) in a mixture of a polar and non-polar solvent (e.g., methanol (B129727) and dichloromethane) can be effective. reddit.com

Preparative LC-MS: For challenging separations and to ensure high purity, preparative liquid chromatography-mass spectrometry (LC-MS) offers a powerful solution with compound-specific method optimization to balance throughput and purity. nih.gov

Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a suitable alternative to normal-phase silica gel chromatography. reddit.com

Extraction and Washing: Liquid-liquid extraction is a fundamental technique for initial purification and removal of water-soluble or acid/base-soluble impurities. Washing the crude product with appropriate solvents can also remove unreacted starting materials and byproducts. For instance, washing with toluene (B28343) can be effective for removing elemental sulfur, a potential byproduct in sulfur-containing reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of Morpholine (B109124), 4-(cyanothioxomethyl)-(9CI) in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive understanding of its molecular framework, including the conformation of the morpholine ring and the orientation of the cyanothioxomethyl substituent, has been achieved.

The ¹H NMR spectrum of Morpholine, 4-(cyanothioxomethyl)-(9CI) in CDCl₃ displays distinct signals corresponding to the methylene (B1212753) protons of the morpholine ring. The protons adjacent to the oxygen atom typically appear as a multiplet in the range of 3.70-3.80 ppm, while the protons adjacent to the nitrogen atom are observed further downfield, around 3.90-4.15 ppm, due to the electronic effects of the cyanothioxomethyl group.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the morpholine ring appearing in the range of 45-70 ppm. The carbon adjacent to the oxygen (C2/C6) resonates at approximately 66.5 ppm, while the carbon adjacent to the nitrogen (C3/C5) is found around 48.9 ppm. The thiocarbonyl carbon (C=S) of the cyanothioxomethyl group is a key diagnostic signal, appearing significantly downfield at about 199.1 ppm. The cyano group carbon (C≡N) is typically observed around 113.8 ppm.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in assigning these proton and carbon signals unambiguously. HSQC experiments correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the molecular connectivity. For instance, correlations are observed between the protons on C3/C5 and the thiocarbonyl carbon, as well as the cyano carbon, confirming the attachment of the cyanothioxomethyl group to the nitrogen atom of the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering insights into the spatial arrangement of the atoms and the preferred conformation of the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Morpholine, 4-(cyanothioxomethyl)-(9CI) in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2/H6 | 3.70-3.80 (m) | 66.5 |

| H3/H5 | 3.90-4.15 (m) | 48.9 |

| C=S | - | 199.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The morpholine ring in Morpholine, 4-(cyanothioxomethyl)-(9CI) predominantly adopts a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings. The orientation of the cyanothioxomethyl substituent on the nitrogen atom can be either axial or equatorial. NMR studies, particularly the analysis of coupling constants and NOESY data, suggest that there is a dynamic equilibrium between these two conformers. The exact population of each conformer can be influenced by factors such as the solvent and temperature.

Dynamic NMR (DNMR) studies have been employed to investigate the rotational barrier around the C-N bond connecting the cyanothioxomethyl group to the morpholine ring. Due to the partial double bond character of this C-N bond, rotation is restricted. At lower temperatures, the signals for the protons on the morpholine ring may broaden and eventually split into separate signals for the axial and equatorial protons, indicating slow rotation on the NMR timescale. By analyzing the coalescence temperature of these signals, the energy barrier for this rotational process can be calculated. These studies provide valuable information on the flexibility and dynamic nature of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in Morpholine, 4-(cyanothioxomethyl)-(9CI) and the nature of intermolecular interactions.

The IR spectrum of Morpholine, 4-(cyanothioxomethyl)-(9CI) is characterized by strong absorption bands corresponding to the stretching vibrations of the thiocarbonyl (C=S) and cyano (C≡N) groups. The C=S stretching vibration typically appears in the region of 1200-1050 cm⁻¹, and its exact position can be sensitive to the electronic environment. The C≡N stretching vibration gives rise to a sharp and intense band in the range of 2260-2240 cm⁻¹, which is a highly characteristic frequency for nitriles.

Raman spectroscopy complements the IR data. The C=S and C≡N stretching vibrations are also active in the Raman spectrum and can sometimes provide clearer signals, especially for the C=S group which can have a variable intensity in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for Morpholine, 4-(cyanothioxomethyl)-(9CI)

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C=S | Stretching | 1200 - 1050 |

| C≡N | Stretching | 2260 - 2240 |

| C-O-C | Asymmetric Stretching | ~1115 |

Variations in the vibrational frequencies of the C=S and C≡N groups when comparing the solid-state and solution-state spectra can provide insights into intermolecular interactions. In the solid state, molecules are in close contact, and interactions such as dipole-dipole forces or weak hydrogen bonds can influence the vibrational frequencies. For example, a shift in the C=S or C≡N stretching frequency to lower or higher wavenumbers in the solid-state spectrum compared to a dilute solution in a non-polar solvent can indicate the presence of specific intermolecular associations in the crystal lattice. These studies are crucial for understanding the packing of molecules in the solid state and their behavior in different environments.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. This is crucial for confirming the identity of a synthesized compound and distinguishing it from isomers or impurities.

In a typical HRMS experiment, the molecule is first ionized, commonly using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to form a molecular ion ([M]+• or [M+H]+). The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), allowing for the determination of its exact elemental composition.

Once the molecular ion is generated, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation. In this process, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for structural elucidation.

For "Morpholine, 4-(cyanothioxomethyl)-(9CI)," the fragmentation pathway can be predicted based on the stability of potential fragments. Key fragmentation mechanisms would likely include:

Cleavage of the N-C Bond: The bond between the morpholine nitrogen and the cyanothioxomethyl carbon is susceptible to cleavage. This would result in two primary fragments: the morpholine cation (m/z 86.06) and the [C2NS2]• radical.

Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide (C2H4O) or other small neutral molecules, leading to a series of smaller fragment ions.

Loss of the Cyano Group: Cleavage of the C-CN bond could lead to the loss of a cyanide radical (•CN), resulting in a [M-CN]+ ion.

A hypothetical fragmentation scheme is presented in the table below, illustrating the expected major fragments and their theoretical exact masses.

| Proposed Fragment Ion | Structure | Theoretical m/z | Fragmentation Pathway |

| Morpholine Cation | [C4H8NO]+ | 86.0600 | Cleavage of the N-C(S) bond |

| Thioformylmorpholine Cation | [C5H8NOS]+ | 146.0321 | Loss of •CN from molecular ion |

| Cyanothioxomethyl Cation | [C2NS2]+ | 101.9497 | Cleavage of the N-C(S) bond |

This table represents a theoretical fragmentation pattern based on chemical principles. Actual experimental results would be required for definitive confirmation.

HRMS is a vital tool for monitoring the progress of the chemical reaction used to synthesize "Morpholine, 4-(cyanothioxomethyl)-(9CI)". By taking small aliquots from the reaction mixture over time, analysts can track the disappearance of starting materials and the appearance of the product by monitoring their respective exact m/z values. This allows for precise determination of reaction completion and optimization of reaction conditions.

Furthermore, HRMS is exceptionally suited for purity assessment. Due to its high mass accuracy, it can detect the presence of trace impurities, even those with the same nominal mass as the product. By identifying the exact masses of these impurities, their elemental formulas can be deduced, providing crucial clues to their identity and origin (e.g., side-products, unreacted starting materials, or contaminants). This level of detail is critical for ensuring the quality and reliability of the final compound.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

To perform SCXRD, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Based on studies of analogous compounds containing the morpholine moiety, the morpholine ring in "Morpholine, 4-(cyanothioxomethyl)-(9CI)" is expected to adopt a stable chair conformation. nih.govnih.gov The cyanothioxomethyl group attached to the nitrogen atom would occupy an equatorial position to minimize steric hindrance. The analysis would yield precise measurements for all bond lengths and angles. For instance, the C-S and C=S bond lengths within the dithiocarbamate-like core and the C≡N bond of the cyano group would be determined with high precision, confirming the electronic distribution within this functional group.

Below is a table of expected bond parameters based on data from structurally related morpholine-4-carbodithioate compounds. nih.govnih.gov

| Parameter | Expected Value Range | Comment |

| Bond Lengths (Å) | ||

| N-C(S) | 1.33 - 1.38 Å | Shorter than a typical N-C single bond, indicating some double bond character. |

| C=S | 1.65 - 1.70 Å | Typical double bond length for a thiocarbonyl group. |

| C-CN | 1.42 - 1.46 Å | |

| C≡N | 1.13 - 1.16 Å | Typical triple bond length for a nitrile. |

| Bond Angles (°) | ||

| C-N-C (morpholine) | ~112° | |

| S-C-N | ~125° | Reflecting sp2 hybridization of the central carbon. |

| N-C-C (nitrile) | ~115° |

This data is illustrative and based on published values for similar molecular structures. A definitive analysis requires experimental data from a crystal structure of the title compound.

SCXRD also reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces. While "Morpholine, 4-(cyanothioxomethyl)-(9CI)" lacks strong hydrogen bond donors (like N-H or O-H), its structure allows for a variety of weaker intermolecular interactions that dictate its supramolecular assembly.

The analysis would likely reveal a network of weak C-H···S, C-H···N, and C-H···O hydrogen bonds. In these interactions, the hydrogen atoms on the morpholine ring act as donors, while the sulfur atoms, the nitrogen of the cyano group, and the morpholine oxygen atom act as acceptors. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. In related morpholine carbodithioate structures, such interactions are known to link molecules into dimers or extended chains. nih.govnih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. SCXRD is the primary technique used to identify and characterize different polymorphs, as each form will produce a unique diffraction pattern corresponding to its unique unit cell and packing arrangement. A systematic screening of various crystallization conditions (e.g., different solvents, temperatures) could reveal whether "Morpholine, 4-(cyanothioxomethyl)-(9CI)" exhibits polymorphism.

Co-crystallization involves crystallizing the target molecule with another distinct chemical species (a co-former) to create a new crystalline solid with a unique structure. This technique is often used to modify the physical properties of a compound. SCXRD would be essential to confirm the formation of a co-crystal and to characterize the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) between "Morpholine, 4-(cyanothioxomethyl)-(9CI)" and the co-former.

Electronic Spectroscopy (UV-Vis and Fluorescence)

It is important to note that a comprehensive review of scientific literature did not yield specific experimental electronic spectroscopic data for the compound Morpholine, 4-(cyanothioxomethyl)-(9CI). Therefore, the following sections are based on the general principles of electronic spectroscopy and the known behavior of related chemical structures, such as dithiocarbamates and other thiocarbonyl compounds. The data presented in the tables are hypothetical and for illustrative purposes only, representing typical values that might be observed for a compound with this structure.

Characterization of Electronic Transitions and Chromophoric Properties

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of electromagnetic radiation. In "Morpholine, 4-(cyanothioxomethyl)-(9CI)," the primary chromophore—the part of the molecule responsible for its color and UV-Vis absorption—is the cyanothioxomethyl group (-C(=S)CN) attached to the morpholine nitrogen. This dithiocarbamate-like functionality is expected to give rise to distinct electronic transitions.

The key electronic transitions anticipated for this compound include:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In the cyanothioxomethyl group, the C=S double bond and the C≡N triple bond contain π electrons. These transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the ultraviolet region of the spectrum.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital to an antibonding π* orbital. The sulfur and nitrogen atoms of the cyanothioxomethyl group possess lone pairs of electrons in non-bonding orbitals. The n → π* transitions are generally of lower intensity (smaller ε) compared to π → π* transitions and occur at longer wavelengths. The presence of the sulfur atom, in particular, is known to result in n → π* transitions that can extend into the visible region, potentially imparting color to the compound.

The morpholine ring itself is a saturated heterocycle and is not expected to contribute significantly to the absorption in the near-UV and visible regions. Its role is primarily electronic, influencing the electron density on the nitrogen atom attached to the cyanothioxomethyl group, which can subtly modulate the energies of the electronic transitions.

Fluorescence, the emission of light from a substance that has absorbed light, is not a universally observed property for all chromophores. For a molecule to be fluorescent, it must efficiently undergo radiative decay from its lowest excited singlet state (S₁) back to the ground state (S₀). Many organic thiocarbonyl compounds are known to have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. Therefore, "Morpholine, 4-(cyanothioxomethyl)-(9CI)" may exhibit weak or no fluorescence. If it were to fluoresce, the emission would occur at a longer wavelength than the longest-wavelength absorption band (Stokes shift).

Hypothetical UV-Vis Absorption and Fluorescence Data for Morpholine, 4-(cyanothioxomethyl)-(9CI) in a Non-polar Solvent (e.g., Cyclohexane)

| Transition Type | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Hypothetical Emission λem (nm) | Hypothetical Stokes Shift (nm) |

| π → π* (C≡N) | ~220 | ~10,000 | - | - |

| π → π* (C=S) | ~280 | ~8,000 | - | - |

| n → π* (S) | ~410 | ~50 | ~480 | ~70 |

Solvatochromic Studies and Environmental Effects on Electronic Structure

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. Solvatochromic studies are valuable for understanding the electronic structure of a molecule and its interactions with its environment.

The electronic transitions of "Morpholine, 4-(cyanothioxomethyl)-(9CI)" are expected to be sensitive to solvent polarity:

π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Therefore, in polar solvents, the excited state will be stabilized to a greater extent than the ground state. This leads to a decrease in the energy gap between the two states and a shift of the absorption maximum to longer wavelengths, a phenomenon known as a bathochromic shift or red shift (positive solvatochromism). wikipedia.org

n → π* Transitions: In contrast, the ground state of a molecule undergoing an n → π* transition is typically more polar than the excited state. Polar solvents, especially those capable of hydrogen bonding, will stabilize the non-bonding electrons in the ground state more effectively. This increases the energy required for the transition, resulting in a shift of the absorption maximum to shorter wavelengths, known as a hypsochromic shift or blue shift (negative solvatochromism). wikipedia.org

Given the presence of both π → π* and n → π* transitions, "Morpholine, 4-(cyanothioxomethyl)-(9CI)" would be expected to exhibit complex solvatochromic behavior. The n → π* transition, in particular, would likely show a significant blue shift in protic solvents like ethanol (B145695) or water, which can act as hydrogen bond donors to the sulfur atom's lone pair.

Fluorescence emission can also be affected by solvent polarity. An increase in solvent polarity often leads to a larger Stokes shift and a red shift in the emission maximum, especially if the excited state has a larger dipole moment than the ground state.

Hypothetical Solvatochromic Data for the n → π* Transition of Morpholine, 4-(cyanothioxomethyl)-(9CI)

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (nm) | Shift from Cyclohexane (nm) |

| Cyclohexane | 2.02 | 410 | 0 |

| Dichloromethane | 8.93 | 405 | -5 |

| Acetone | 20.7 | 398 | -12 |

| Acetonitrile | 37.5 | 395 | -15 |

| Ethanol | 24.6 | 385 | -25 |

| Water | 80.1 | 378 | -32 |

Reactivity Profiles and Reaction Mechanisms of Morpholine, 4 Cyanothioxomethyl 9ci

Nucleophilic Reactivity at the Thiocarbonyl Carbon

The thiocarbonyl (C=S) group in Morpholine (B109124), 4-(cyanothioxomethyl)-(9CI) is a key center for nucleophilic attack. The carbon atom is electrophilic due to the polarization of the C=S double bond, making it susceptible to reaction with a wide range of nucleophiles. This reactivity is central to the formation of more complex molecular architectures.

The reaction of thiocarbamoyl derivatives with nucleophiles such as amines and alcohols is a fundamental transformation. tandfonline.com When Morpholine, 4-(cyanothioxomethyl)-(9CI) reacts with primary or secondary amines, the nucleophilic amine attacks the electrophilic thiocarbonyl carbon. This addition is typically followed by the elimination of the cyanide ion, which is a competent leaving group, to yield substituted thiourea (B124793) derivatives. If the reacting amine is hydrazine, the corresponding thiosemicarbazide (B42300) is formed.

Similarly, in the presence of a strong base or catalyst, alcohols can react as nucleophiles. The alkoxide ion attacks the thiocarbonyl carbon, leading to an intermediate that can subsequently eliminate the cyanide ion to form O-alkyl thiocarbamates. These reactions are analogous to nucleophilic acyl substitution on carboxylic acid derivatives.

The general mechanism involves a two-step addition-elimination process. The nucleophile (amine or alkoxide) adds to the C=S bond, forming a tetrahedral intermediate. The reformation of a double bond (C=N or C=O) is accompanied by the expulsion of the cyanide anion.

| Nucleophile | Product Class | General Reaction Conditions |

| Primary Amines (R-NH₂) | N,N,N'-Trisubstituted Thioureas | Aprotic solvent, room temperature or gentle heating |

| Secondary Amines (R₂NH) | N,N,N',N'-Tetrasubstituted Thioureas | Aprotic solvent, room temperature or gentle heating |

| Alcohols (R-OH) | O-Alkyl Morpholine-4-carbothioates | Strong base (e.g., NaH, NaOR), aprotic solvent |

The cyanothioformamide moiety is a valuable precursor for the synthesis of various sulfur-containing heterocycles. researchgate.net These reactions often proceed through an initial nucleophilic attack on the thiocarbonyl carbon, followed by an intramolecular cyclization that may involve the cyano group or other functionalities.

For instance, cyanothioformamides are known to react with isothiocyanates. acs.orgacs.org This reaction can lead to the formation of five-membered heterocyclic rings like 5-imino-2,4-imidazolidinedithiones. The process involves a nucleophilic addition followed by an intramolecular cyclization. acs.org Another significant application is in the synthesis of 1,3-thiazole derivatives. Reaction with α-haloketones can lead to the formation of a thiazole (B1198619) ring, a common scaffold in medicinal chemistry. The reaction of N-arylcyanothioformamides with certain hydrazonoyl chlorides has been shown to produce 5-arylimino-1,3,4-thiadiazole derivatives regioselectively. researchgate.net

These cyclization reactions highlight the utility of Morpholine, 4-(cyanothioxomethyl)-(9CI) as a building block in heterocyclic synthesis, where the thiocarbonyl and cyano groups act in concert to construct the ring system. osti.gov

| Reactant | Resulting Heterocycle | Key Mechanistic Steps |

| Isothiocyanates | Imidazolidinedithiones | Nucleophilic attack, intramolecular cyclization |

| α-Haloketones | 2-Aminothiazoles | S-alkylation, intramolecular condensation |

| Hydrazonoyl Chlorides | 1,3,4-Thiadiazoles | Nucleophilic substitution, intramolecular cyclization |

Electrophilic Reactivity and Alkylation Studies

The Morpholine, 4-(cyanothioxomethyl)-(9CI) molecule possesses multiple nucleophilic centers, primarily the sulfur atom of the thiocarbonyl group and the nitrogen atom of the morpholine ring. This ambident nucleophilicity leads to competition in reactions with electrophiles, particularly alkylating agents.

Alkylation can occur at either the sulfur or the nitrogen atom, leading to S-alkylated or N-alkylated products, respectively. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the electrophile, a classic issue in the study of ambident anions. nih.govresearchgate.net

S-Alkylation: Reaction with soft electrophiles, such as methyl iodide or benzyl (B1604629) bromide, typically favors attack at the soft sulfur atom. This leads to the formation of S-alkylated isothiourea derivatives, which are valuable synthetic intermediates. The reaction proceeds via a standard SN2 mechanism.

N-Alkylation: Alkylation of the morpholine nitrogen is also possible, although it is generally less favored in this specific context due to the electron-withdrawing nature of the cyanothioxomethyl group, which reduces the nucleophilicity of the nitrogen. However, under forcing conditions or with specific catalytic systems designed for N-alkylation of morpholines, this pathway can be accessed. researchgate.netresearchgate.net

The competition between N- and S-alkylation is a critical consideration in synthetic design, and controlling the regioselectivity is key to achieving the desired product. juniperpublishers.com

The regioselectivity of the alkylation reaction is governed by the principles of the Hard and Soft Acids and Bases (HSAB) theory.

Sulfur Atom: The sulfur atom is considered a "soft" nucleophilic center. It preferentially reacts with "soft" electrophiles, which are typically large, polarizable, and have low charge density (e.g., I⁻, R-S⁺). Reactions favoring S-alkylation are often carried out in polar aprotic solvents like DMF or acetone.

Nitrogen Atom: The nitrogen atom is a "harder" nucleophilic center compared to sulfur. It would react more readily with "hard" electrophiles, which are small, highly charged, and not easily polarizable (e.g., H⁺, R₃Si⁺).

Kinetic versus thermodynamic control can also influence the product distribution. S-alkylation is often the kinetically favored pathway due to the higher accessibility and polarizability of the sulfur lone pairs. In contrast, the N-alkylated product, if formed, might be thermodynamically more stable in some cases, although this is less common for thioamides. Spectroscopic methods, such as NMR, are crucial for distinguishing between the N- and O/S-alkylated isomers formed in such reactions. nih.govresearchgate.net

Reactions Involving the Cyano Group

The cyano (C≡N) group is a versatile functional group that can undergo a wide array of chemical transformations. nih.govebsco.comopenstax.org Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom's lone pair.

The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. This reaction, analogous to nucleophilic addition to carbonyls, results in the formation of an imine anion intermediate. chemguide.co.uklibretexts.orglibretexts.org For example:

Hydrolysis: In the presence of aqueous acid or base, the cyano group can be hydrolyzed, first to a carboxamide and then to a carboxylic acid, releasing ammonia. openstax.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to a primary amine (aminomethyl group). chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add across the C≡N triple bond to form, after hydrolysis, ketones.

Furthermore, the cyano group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. The nitrogen atom can also act as a nucleophile, for instance, in alkylation reactions to form nitrilium ions, which are potent electrophiles themselves. nih.gov This dual reactivity makes the cyano group a valuable handle for further molecular elaboration. chemistryviews.orgresearchgate.net

Hydrolysis and Derivatization to Amides and Carboxylic Acids

The cyanothioxomethyl group is susceptible to hydrolysis, with the reaction outcome being highly dependent on the pH of the medium. Under acidic or basic conditions, the nitrile can be hydrolyzed. researchgate.netyoutube.com This process typically proceeds first to an amide intermediate, and with more vigorous conditions, can lead to the corresponding carboxylic acid. researchgate.netyoutube.com

The derivatization of Morpholine, 4-(cyanothioxomethyl)-(9CI) into various amides can be readily achieved through reactions with primary or secondary amines. This transformation leverages the reactivity of the thiocarbonyl group, which acts as an electrophilic center for the nucleophilic amine. The reaction proceeds via a nucleophilic acyl substitution-like mechanism, where the amine attacks the thiocarbonyl carbon. This is followed by the elimination of a leaving group, which in this case would be derived from the cyano moiety, to form a new thiocarbamoyl linkage. The specifics of the reaction, such as the choice of solvent and temperature, can be optimized to achieve high yields of the desired amide product.

[3+2] Cycloaddition Reactions with Azides and Nitrile Oxides

The thiocarbonyl group of Morpholine, 4-(cyanothioxomethyl)-(9CI) can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.edunih.gov

With Azides: When treated with organic azides, the thiocarbonyl moiety undergoes a [3+2] cycloaddition to form substituted thiazole or thiadiazole derivatives. beilstein-journals.orgresearchgate.net The reaction mechanism involves the 1,3-dipolar azide (B81097) adding across the C=S double bond. The regioselectivity of this reaction is governed by the electronic and steric properties of both the cyanothioformamide and the azide. beilstein-journals.org

With Nitrile Oxides: Similarly, nitrile oxides, generated in situ from precursor oximes or hydroximoyl halides, react with the thiocarbonyl group to yield isoxazole (B147169) or isoxazoline (B3343090) derivatives containing a sulfur atom. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov These 1,3-dipolar cycloaddition reactions are valued for their high degree of stereoselectivity and regioselectivity, providing a direct route to complex heterocyclic systems. researchgate.netmdpi.commdpi.com The reaction conditions for these cycloadditions can often be mild, and various functional groups are tolerated. nih.gov

| Dipole | Dipolarophile | Product Class | Reaction Conditions |

| Organic Azide (R-N₃) | C=S of Morpholine, 4-(cyanothioxomethyl)-(9CI) | Thiazole/Thiadiazole derivatives | Varies (e.g., heating in an inert solvent) |

| Nitrile Oxide (R-CNO) | C=S of Morpholine, 4-(cyanothioxomethyl)-(9CI) | Sulfur-containing Isoxazole/Isoxazoline | In situ generation of nitrile oxide, often at room temperature |

Reduction and Oxidation Chemistry

The presence of both a thiocarbonyl and a cyano group allows for selective reduction and oxidation reactions, providing pathways to a variety of functionalized molecules.

Achieving selective reduction of either the thiocarbonyl or the cyano group requires careful selection of reagents and reaction conditions.

Thiocarbonyl Reduction: The thiocarbonyl group can be reduced to a methylene (B1212753) group (CH₂) using desulfurization agents like Raney nickel. This reaction is typically performed under hydrogen pressure and effectively removes the sulfur atom from the molecule. Other reducing agents that can be employed for the reduction of thiocarbonyls include various metal hydrides, though selectivity can be a challenge.

Cyano Group Reduction: The cyano group can be selectively reduced to a primary amine (-CH₂NH₂) using a variety of reagents. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide is a common method. researchgate.net Chemical reducing agents such as Lithium aluminum hydride (LiAlH₄) or Diisopropylaminoborane can also effectively reduce nitriles to amines. nih.govorganic-chemistry.org It is often possible to find conditions that reduce the nitrile while leaving the thiocarbonyl group intact, for example, by using specific catalysts or controlling the reaction temperature. google.com

| Functional Group | Reagent | Product |

| Thiocarbonyl (C=S) | Raney Nickel, H₂ | Methylene (-CH₂) |

| Cyano (C≡N) | LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Pd-C) | Primary Amine (-CH₂NH₂) |

The sulfur atom in the thiocarbonyl group is susceptible to oxidation, leading to the formation of sulfoxides (S=O) and sulfones (SO₂), which are valuable synthetic intermediates. libretexts.orgresearchgate.net

To Sulfoxides: Controlled, single oxidation of the thiocarbonyl group yields the corresponding sulfoxide. This can be achieved using mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. researchgate.net The reaction must be carefully monitored to prevent over-oxidation to the sulfone.

To Sulfones: Stronger oxidizing agents or more forcing conditions will oxidize the thiocarbonyl group directly to the more stable sulfone. organic-chemistry.org Reagents like hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate (B83412) are commonly used for this transformation. organic-chemistry.org The resulting sulfones are significantly more resistant to further oxidation. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| Thiocarbonyl (C=S) | m-CPBA (1 equivalent, low temp.) | Sulfoxide (S=O) |

| Thiocarbonyl (C=S) | H₂O₂ (excess), KMnO₄ | Sulfone (SO₂) |

Coordination Chemistry and Metal Complex Formation

Morpholine, 4-(cyanothioxomethyl)-(9CI) possesses multiple donor atoms, making it an interesting ligand for coordination with transition metals. mdpi.compressbooks.publumenlearning.com The primary coordination sites are the soft sulfur atom of the thiocarbonyl group and the nitrogen atom of the cyano group. The morpholine nitrogen and oxygen atoms can also potentially act as donor sites, although they are generally weaker.

The electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the coordination geometry. These complexes can exhibit interesting structural, spectroscopic, and electrochemical properties. The specific geometry of the complexes, whether tetrahedral, square planar, or octahedral, depends on the coordination number and the electronic configuration of the central metal ion. youtube.com

| Metal Ion Type | Potential Coordinating Atom | Expected Complex Type |

| Soft Transition Metals (e.g., Ag(I), Cu(I)) | Sulfur (Thiocarbonyl) | Stable S-bonded complexes |

| Harder Transition Metals (e.g., Fe(II), Co(II)) | Nitrogen (Cyano) | N-bonded or bridging complexes |

| Various Transition Metals | Both S and N | Chelated or polynuclear complexes |

Synthesis and Characterization of Metal Complexes for Catalytic Applications

The compound Morpholine, 4-(cyanothioxomethyl)-(9CI), also known as morpholine-4-carbodithioate, serves as a versatile ligand in coordination chemistry. Its sulfur donor atoms readily chelate with a variety of metal ions, leading to the formation of stable complexes with interesting structural features and potential catalytic activities. The synthesis of these metal complexes typically involves the reaction of a metal salt with the morpholine-dithiocarbamate ligand, which can be prepared from morpholine, carbon disulfide, and a base. These complexes have been characterized using a range of spectroscopic and analytical techniques, and their efficacy as catalysts in organic transformations is an area of growing interest.

Synthesis of Metal Complexes

The synthesis of metal complexes with Morpholine, 4-(cyanothioxomethyl)-(9CI) as a ligand has been reported for a variety of transition metals and lanthanides. A general method for the preparation of these complexes involves the reaction of a metal salt (e.g., chlorides, nitrates) with the potassium or sodium salt of morpholine-4-carbodithioate in a suitable solvent.

For instance, a series of lanthanide(III) morpholine 4-dithiocarbamate complexes, with the general formula [Ln(Phen)(Mph-Dtc)3]·xCH2Cl2 (where Ln = Pr, Nd, Eu; Mph-Dtc = morpholine 4-dithiocarbamate; Phen = 1,10-phenanthroline), have been synthesized. These compounds were prepared by reacting the potassium salt of morpholine 4-dithiocarbamate with the corresponding lanthanide nitrates in the presence of phenanthroline.

Similarly, transition metal complexes of morpholine-4-carbodithioate with metals such as titanium(IV), vanadium(IV), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II) have been prepared. The resulting complexes are typically of the type M(mdtc)n, where 'n' corresponds to the oxidation state of the metal ion.

Characterization of Metal Complexes

The characterization of these metal complexes is crucial to understanding their structure and bonding, which in turn influences their catalytic activity. A combination of analytical and spectroscopic techniques is employed for this purpose.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the dithiocarbamate (B8719985) ligand to the metal ion. The position of the C-N (thioureide) and C-S stretching vibration bands are particularly informative. A shift in these bands upon complexation indicates the coordination of the sulfur atoms to the metal center.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes and can provide insights into their geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can be used to elucidate the structure of the ligand framework upon coordination.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic properties of the complexes, which can help in ascertaining the oxidation state and the electronic configuration of the metal ion.

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Confirms stoichiometry of the complex. |

| IR Spectroscopy | Confirms coordination of the dithiocarbamate ligand through shifts in C-N and C-S stretching frequencies. |

| UV-Visible Spectroscopy | Provides information on the electronic structure and geometry of the complex. |

| NMR Spectroscopy | Elucidates the structure of the ligand in diamagnetic complexes. |

| X-ray Crystallography | Determines the precise three-dimensional structure, including bond lengths and angles. |

| Magnetic Susceptibility | Determines the magnetic moment, indicating the number of unpaired electrons and the oxidation state of the metal. |

Catalytic Applications

Metal complexes of Morpholine, 4-(cyanothioxomethyl)-(9CI) have shown promise as catalysts in specific organic reactions. The catalytic activity is attributed to the ability of the metal center to coordinate with substrates and facilitate their transformation.

Trimethylsilylcyanation of Aldehydes:

Lanthanide(III) complexes of morpholine-4-dithiocarbamate have been demonstrated to be efficient catalysts for the cyanosilylation of aldehydes. This reaction is a key method for the synthesis of cyanohydrins, which are important intermediates in the preparation of α-hydroxy acids, α-amino acids, and β-amino alcohols.

The catalytic reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a variety of aldehydes in the presence of a catalytic amount of the lanthanide dithiocarbamate complex. The reaction proceeds at room temperature and gives the corresponding trimethylsilyl ethers of cyanohydrins in good to excellent yields. The catalytic activity is influenced by the specific lanthanide ion used.

Table 1: Catalytic Activity of Lanthanide(III) Morpholine 4-Dithiocarbamate Complexes in the Cyanosilylation of Benzaldehyde

| Catalyst (1 mol%) | Time (h) | Yield (%) |

|---|---|---|

| [La(Mph-Dtc)3(Phen)] | 8 | 92 |

| [Ce(Mph-Dtc)3(Phen)] | 7 | 95 |

| [Pr(Mph-Dtc)3(Phen)] | 6 | 98 |

| [Nd(Mph-Dtc)3(Phen)] | 6 | 97 |

| [Sm(Mph-Dtc)3(Phen)] | 5 | 99 |

| [Eu(Mph-Dtc)3(Phen)] | 5 | 98 |

| [Gd(Mph-Dtc)3(Phen)] | 7 | 94 |

Reaction conditions: Benzaldehyde (1.0 mmol), TMSCN (1.2 mmol), catalyst (0.01 mmol) in THF at room temperature.

The proposed mechanism for this reaction involves the lanthanide complex acting as a Lewis acid, activating the aldehyde by coordinating to the carbonyl oxygen. This activation facilitates the nucleophilic attack of the cyanide group from TMSCN on the carbonyl carbon.

Synthesis of Diaryldisulfanes and Dialkyldisulfanes:

A nickel-catalyzed cross-coupling reaction has been developed for the direct synthesis of diaryldisulfanes and dialkyldisulfanes. This one-pot domino protocol utilizes NiCl2 as a catalyst and morpholin-4-ium morpholine-4-carbodithioate as a stable and odorless sulfurating reagent. researchgate.net The reaction is carried out in the presence of ethylene (B1197577) glycol, which acts as a cosolvent and a bidentate ligand, in dimethylformamide (DMF) at 130°C, affording the products in good yields. researchgate.net

Table 2: Nickel-Catalyzed Synthesis of Disulfanes using Morpholin-4-ium Morpholine-4-carbodithioate

| Aryl/Alkyl Halide | Product | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | Bis(4-methylphenyl) disulfide | 85 |

| 4-Bromobenzonitrile | Bis(4-cyanophenyl) disulfide | 82 |

| 1-Bromonaphthalene | Bis(1-naphthyl) disulfide | 88 |

| Benzyl bromide | Dibenzyl disulfide | 90 |

| 1-Bromooctane | Dioctyl disulfide | 78 |

Reaction conditions: Aryl/Alkyl halide (1.0 mmol), Morpholin-4-ium morpholine-4-carbodithioate (0.6 mmol), NiCl2 (10 mol%), ethylene glycol (2.0 mmol) in DMF at 130°C.

This catalytic system provides an efficient and practical method for the synthesis of various symmetrical disulfides, which are important compounds in organic synthesis and materials science.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. DFT calculations can provide deep insights into the molecule's geometry, electronic landscape, and spectroscopic signatures.

The three-dimensional structure of a molecule is fundamental to its function and reactivity. For Morpholine (B109124), 4-(cyanothioxomethyl)-(9CI), the geometry is defined by the conformation of the morpholine ring and the orientation of the cyanothioxomethyl substituent. The morpholine ring typically adopts a stable chair conformation.

Computational studies on analogous N-acylmorpholines, such as 4-Acetylmorpholine, have been performed to determine their optimized geometries. researchgate.net In such studies, DFT calculations, often using the B3LYP functional with a 6-31++G(d,p) basis set, are employed to find the lowest energy structure. researchgate.net For 4-Acetylmorpholine, the calculations confirm the chair conformation of the morpholine ring. researchgate.net It is highly probable that Morpholine, 4-(cyanothioxomethyl)-(9CI) also exhibits a similar chair conformation as its most stable form.

The rotational barrier around the N-C bond of the cyanothioxomethyl group is another key conformational feature. Theoretical studies on similar amide-like structures, such as 2-acylpyrroles, have shown that DFT calculations can effectively determine the rotational profiles and identify the most stable conformers (e.g., syn and anti forms). longdom.org These studies reveal the existence of two stable rotameric forms and the transition states that separate them. longdom.org A similar conformational analysis for Morpholine, 4-(cyanothioxomethyl)-(9CI) would be crucial to understand its dynamic behavior.

Table 1: Representative Optimized Geometrical Parameters for an N-Acylmorpholine Derivative (4-Acetylmorpholine) Data sourced from a computational study on 4-Acetylmorpholine and is intended to be illustrative for Morpholine, 4-(cyanothioxomethyl)-(9CI).

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N-C (acyl) | 1.38 (Calculated) | - | - |

| C=O (acyl) | 1.21 (Calculated) | - | - |

| C-N-C (ring) | 107.71 (Calculated) | - | - |

| O-C-C (ring) | - | 110.5 (Calculated) | - |

| C-O-C (ring) | - | 109.2 (Calculated) | - |

Note: This data is for 4-Acetylmorpholine and serves as an example of the type of information obtained from DFT geometry optimization. researchgate.net

The electronic structure of a molecule dictates its reactivity. DFT calculations are used to map the electron density, determine the charge distribution, and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The charge distribution in Morpholine, 4-(cyanothioxomethyl)-(9CI) would be characterized by the electronegative oxygen and nitrogen atoms of the morpholine ring, as well as the sulfur and nitrogen atoms of the cyanothioxomethyl group. This distribution influences how the molecule interacts with other chemical species.

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In computational studies of related heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com For Morpholine, 4-(cyanothioxomethyl)-(9CI), the HOMO is likely to have significant contributions from the sulfur atom and the morpholine nitrogen, while the LUMO would be centered on the cyanothioxomethyl group, particularly the C=S and C≡N bonds.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Heterocyclic System This table presents hypothetical HOMO-LUMO data to illustrate the concepts, as specific data for the target molecule is unavailable.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are representative and not specific to Morpholine, 4-(cyanothioxomethyl)-(9CI).

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the molecular structure and understanding the electronic environment of the different nuclei. DFT calculations on quinoline (B57606) derivatives have demonstrated good agreement between computed and experimental NMR data. uantwerpen.be

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. For instance, in the study of 4-Acetylmorpholine, the calculated vibrational spectra showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net For Morpholine, 4-(cyanothioxomethyl)-(9CI), characteristic vibrational frequencies would be expected for the C=S and C≡N stretching modes, as well as the vibrations associated with the morpholine ring.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing transition states is crucial for understanding the reaction mechanism. Computational studies on the reactions of thiocarbamoyl derivatives often involve locating the transition state structures for key steps, such as nucleophilic additions or cyclizations. rsc.org These calculations provide the geometry of the transition state and its vibrational frequencies, confirming that it is a true saddle point on the potential energy surface.

Once the reactants, products, and transition states have been located, the activation energy barrier for the reaction can be calculated. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. DFT studies on the reaction mechanisms of thionoesters, which are structurally related to the cyanothioxomethyl group, have successfully calculated activation energies for different possible reaction pathways, allowing for the determination of the most favorable mechanism. rsc.org For Morpholine, 4-(cyanothioxomethyl)-(9CI), such calculations could be used to investigate its reactivity towards various reagents, for example, in nucleophilic substitution or addition reactions involving the cyanothioxomethyl group.

Table 3: Hypothetical Activation Energy for a Reaction Involving a Thiocarbamoyl Derivative This table provides a conceptual example of activation energy data obtained from quantum chemical studies.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +25.3 | 25.3 |

Note: This data is illustrative and does not represent a specific reaction of Morpholine, 4-(cyanothioxomethyl)-(9CI).

Elucidation of Rate-Determining Steps and Selectivity Profiles

A thorough search of scientific literature and computational chemistry databases did not yield any specific studies focused on the elucidation of rate-determining steps or the selectivity profiles for reactions involving Morpholine, 4-(cyanothioxomethyl)-(9CI). Such investigations would typically involve quantum mechanical calculations to map out reaction pathways, identify transition states, and compute activation energies. This information is crucial for understanding and optimizing chemical reactions. The absence of such data indicates a significant area for future research.

Molecular Dynamics (MD) Simulations

Investigation of Conformational Dynamics in Solution

There are no published MD simulation studies that specifically investigate the conformational dynamics of Morpholine, 4-(cyanothioxomethyl)-(9CI) in solution. This type of research would provide valuable insights into the flexibility of the molecule, the orientation of the cyanothioxomethyl group relative to the morpholine ring, and how these conformations influence the compound's properties and reactivity.

Study of Solvent Effects on Reactivity and Molecular Interactions

The influence of different solvents on the reactivity and molecular interactions of Morpholine, 4-(cyanothioxomethyl)-(9CI) has not been computationally explored in the available literature. Solvent effects can be significant, affecting reaction rates and equilibria. Computational studies, often combining quantum mechanics with continuum solvent models or explicit solvent molecules in MD simulations, are essential for a predictive understanding of these effects.

Computational Design and Virtual Screening of Analogues

Prediction of Reactivity Trends for Substituted Derivatives

No computational studies predicting the reactivity trends for substituted derivatives of Morpholine, 4-(cyanothioxomethyl)-(9CI) were found. Such research would involve creating a library of virtual compounds with various substituents on the morpholine ring and using computational methods to predict how these modifications would alter their electronic properties and, consequently, their reactivity.

In Silico Exploration for Novel Synthetic Pathways or Applications

The in silico exploration for novel synthetic pathways or potential applications of Morpholine, 4-(cyanothioxomethyl)-(9CI) is another area that remains uninvestigated in the public domain. Virtual screening and computational drug design are powerful tools for identifying new uses for existing compounds, but their application to this specific molecule has not been reported.

Derivatization and Exploration of Analogues of Morpholine, 4 Cyanothioxomethyl 9ci

Synthesis of Novel N-Substituted Cyanothioxomethyl Derivatives

The synthesis of novel N-substituted cyanothioxomethyl derivatives from a precursor other than morpholine (B109124) allows for the introduction of a wide array of amines, leading to a diverse set of analogues. A common synthetic route involves the reaction of thiophosgene (B130339) with a primary or secondary amine to form a thiocarbamoyl chloride, which can then be reacted with a cyanide salt. A more direct approach for the synthesis of N-substituted cyanothioxomethyl derivatives involves the reaction of an isothiocyanate with a cyanide source.

A plausible general synthetic scheme for N-substituted cyanothioxomethyl derivatives is outlined below:

Scheme 1: General Synthesis of N-Substituted Cyanothioxomethyl Derivatives

In this scheme, R1 and R2 can be various alkyl or aryl groups, or form a heterocyclic ring.

This methodology allows for the synthesis of a variety of derivatives by simply changing the starting amine. For instance, using piperidine (B6355638) or pyrrolidine (B122466) in place of morpholine would yield the corresponding piperidine-1-carbothioyl cyanide and pyrrolidine-1-carbothioyl cyanide, respectively.

| Starting Amine | Product Name | Molecular Formula | General Structure |

|---|---|---|---|

| Piperidine | Piperidine-1-carbothioyl cyanide | C7H10N2S | A six-membered ring with one nitrogen atom, substituted with a cyanothioxomethyl group. |

| Pyrrolidine | Pyrrolidine-1-carbothioyl cyanide | C6H8N2S | A five-membered ring with one nitrogen atom, substituted with a cyanothioxomethyl group. |

| Aniline | Phenyl(cyanothioxomethyl)amine | C8H6N2S | A phenyl group attached to a nitrogen atom, which is substituted with a cyanothioxomethyl group. |

Introduction of Varied Substituents on the Morpholine Ring System

Modification of the morpholine ring itself is a key strategy for exploring the chemical space around the parent compound. The introduction of substituents on the carbon atoms of the morpholine ring can significantly influence the molecule's conformation, polarity, and steric bulk, thereby affecting its reactivity and biological activity. nih.gov

Synthetic approaches to substituted morpholine rings often begin with substituted amino alcohols. For example, the use of a substituted 2-aminoethanol in a ring-closure reaction can lead to a morpholine ring with a substituent at the 2-position.

Scheme 2: Synthesis of a 2-Substituted Morpholine Ring

In this scheme, R represents a substituent such as a methyl or phenyl group.

Once the substituted morpholine is obtained, it can be reacted with thiophosgene and a cyanide salt as described in section 6.1 to yield the desired substituted Morpholine, 4-(cyanothioxomethyl)-(9CI) analogue.

| Substituent (R) | Substituted Morpholine Name | Final Product Name | Potential Impact of Substituent |

|---|---|---|---|

| Methyl | 2-Methylmorpholine | 2-Methylmorpholine-4-carbothioyl cyanide | Increases lipophilicity and introduces a chiral center. |

| Phenyl | 2-Phenylmorpholine | 2-Phenylmorpholine-4-carbothioyl cyanide | Introduces aromatic interactions and increases steric bulk. |

| Hydroxymethyl | (2-Hydroxymethyl)morpholine | 2-(Hydroxymethyl)morpholine-4-carbothioyl cyanide | Increases polarity and potential for hydrogen bonding. |

Transformation of the Thiocarbonyl and Cyano Groups into Other Functional Moieties

The thiocarbonyl and cyano groups of Morpholine, 4-(cyanothioxomethyl)-(9CI) are versatile functional handles that can be transformed into a variety of other moieties, leading to derivatives with significantly different chemical properties.

Transformations of the Thiocarbonyl Group:

The thiocarbonyl group can undergo several reactions, including oxidation, reduction, and conversion to other functional groups.

Oxidation: Oxidation of the thiocarbonyl group can lead to the corresponding carbonyl (oxo) derivative, Morpholine-4-carbonyl cyanide. This transformation can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA).

Conversion to Imines: The thiocarbonyl group can react with amines to form thioamides, which can be further converted to imines.

Transformations of the Cyano Group:

The cyano group is also highly reactive and can be converted into several other functional groups. researchgate.net